3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid
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Overview
Description
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a dihydropyrimidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, often under reflux conditions, to yield dihydropyrimidinones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for higher yields and purity. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF, which allows for a more efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydropyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its cytotoxic activity against cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The dihydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidinones: These compounds share the dihydropyrimidine core and have similar biological activities.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety also exhibit similar chemical reactivity and applications.
Uniqueness
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is unique due to the combination of the dihydropyrimidine ring and the benzoic acid moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-14-6-5-12(16-9)15-8-10-3-2-4-11(7-10)13(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQFIGQNILXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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